4,4'-(Ethylenediimino)bis(4-oxobutyric) acid
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Overview
Description
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid is a complex organic compound with the molecular formula C10H16N2O6. It contains multiple functional groups, including carboxylic acids, secondary amides, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid typically involves the reaction of ethylenediamine with succinic anhydride under controlled conditions. The reaction proceeds through the formation of intermediate amides, which are subsequently hydrolyzed to yield the final product . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to separate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
4,4’-(Ethylenediimino)bis(4-oxobutyric) acid can be compared with similar compounds such as:
Succinamic acid: Both compounds contain amide and carboxylic acid groups, but differ in their overall structure and reactivity.
N,N’-Ethylenebis(succinamic acid): This compound is structurally similar but has different functional groups and properties.
The uniqueness of 4,4’-(Ethylenediimino)bis(4-oxobutyric) acid lies in its specific combination of functional groups and its potential for diverse applications in various fields .
Properties
CAS No. |
23873-27-0 |
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Molecular Formula |
C10H16N2O6 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
4-[2-(3-carboxypropanoylamino)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H16N2O6/c13-7(1-3-9(15)16)11-5-6-12-8(14)2-4-10(17)18/h1-6H2,(H,11,13)(H,12,14)(H,15,16)(H,17,18) |
InChI Key |
LMGPYVMSTVLFIS-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCNC(=O)CCC(=O)O |
Origin of Product |
United States |
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